molecular formula C12H12FNO3S2 B10918097 N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10918097
M. Wt: 301.4 g/mol
InChI Key: AAZDZQIKPHMPHI-UHFFFAOYSA-N
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Description

N~2~-(4-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with an ethoxyphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: The final step involves the coupling of the ethoxyphenyl group to the nitrogen atom, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of N2-(4-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH~4~) to reduce the sulfonamide group to an amine.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(4-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-(4-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxyphenyl) Azetidin-2-ones: These compounds share the ethoxyphenyl group but differ in the core structure.

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol: Similar in having an ethoxyphenyl group but with a different heterocyclic core.

Uniqueness

N~2~-(4-ETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to its combination of a thiophene ring, fluorine substitution, and sulfonamide group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C12H12FNO3S2

Molecular Weight

301.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO3S2/c1-2-17-10-5-3-9(4-6-10)14-19(15,16)12-8-7-11(13)18-12/h3-8,14H,2H2,1H3

InChI Key

AAZDZQIKPHMPHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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